Product packaging for Cyclodehydroisolubimin(Cat. No.:CAS No. 72055-93-7)

Cyclodehydroisolubimin

Cat. No.: B12771902
CAS No.: 72055-93-7
M. Wt: 234.33 g/mol
InChI Key: YHIWYGHFGRMQMO-QHSBEEBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclodehydroisolubimin (CAS 72055-93-7) is a tricyclic sesquiterpene with the molecular formula C15H22O2 . It was first identified as a constituent of potato tubers (Solanum tuberosum) infected with the pathogen Phytophthora infestans . This compound is therefore of significant interest in plant pathology research for understanding plant-pathogen interactions and plant defense mechanisms . This compound is also listed as a component found in alcoholic beverages, suggesting potential research applications in food chemistry and the study of fermentation processes . Its unique spirovetivane-type structure, classified as a bicyclic monoterpenoid, makes it a potential standard for analytical chemistry and natural product research . This product is intended for Research Use Only (RUO). It is not intended for use in diagnostics, therapeutics, or for any human or veterinary use. Researchers should handle this compound in accordance with their institution's laboratory safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B12771902 Cyclodehydroisolubimin CAS No. 72055-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72055-93-7

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1S,3'R,5R,8R)-5-methyl-3'-prop-1-en-2-ylspiro[6-oxabicyclo[3.2.1]octane-8,1'-cyclopentane]-3-one

InChI

InChI=1S/C15H22O2/c1-10(2)11-4-5-15(7-11)12-6-13(16)8-14(15,3)17-9-12/h11-12H,1,4-9H2,2-3H3/t11-,12-,14-,15-/m1/s1

InChI Key

YHIWYGHFGRMQMO-QHSBEEBCSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2(C1)[C@@H]3CC(=O)C[C@]2(OC3)C

Canonical SMILES

CC(=C)C1CCC2(C1)C3CC(=O)CC2(OC3)C

Origin of Product

United States

Occurrence, Biotic Origin, and Isolation

Endogenous Production in Solanum tuberosum (Potato) Tubers

While not typically found in healthy potato tubers, cyclodehydroisolubimin has been isolated from Solanum tuberosum tissues following specific biological challenges. researchgate.netmdpi.com Its formation is linked to the plant's defense response, specifically as a metabolite of other stress-induced phytoalexins. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. In the case of potatoes, the primary phytoalexins include lubimin (B1675347) and rishitin (B106575). This compound arises from the transformation of these primary defense compounds, indicating a dynamic and evolving chemical defense strategy within the potato tuber. The biosynthesis of related compounds in potatoes, such as steroidal glycoalkaloids, is a complex process influenced by various factors, including light exposure. nih.govmdpi.com

Induction by Phytopathogenic Organisms

The production of this compound is most notably triggered by the interaction of potato tubers with pathogenic organisms. This induction is a key aspect of the host-pathogen "arms race," where the plant produces defensive compounds and the pathogen attempts to neutralize them.

Role of Phytophthora infestans in Elicitation

The oomycete Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, is a primary elicitor of this compound. researchgate.netmdpi.comoup.com When P. infestans infects potato tubers, it triggers a cascade of defense responses in the plant, including the synthesis of phytoalexins like lubimin. nih.govwikipedia.orgslu.se The pathogen, in turn, possesses metabolic machinery to detoxify these compounds. This detoxification process can lead to the formation of this compound. asm.orgnih.gov The interaction is complex, with the pathogen secreting effector proteins that can manipulate the host's immune system. nih.gov

Secondary Induction by Other Plant Stressors

While Phytophthora infestans is a well-documented inducer, other plant stressors can also lead to the production of the precursor compounds that are ultimately converted to this compound. nih.govtaylorfrancis.com Fungal pathogens, in general, are known to elicit the production of phytoalexins in plants. nih.govresearchgate.net Any stressor that induces the synthesis of lubimin and isolubimin (B12655104) in potatoes could theoretically lead to the formation of this compound if the necessary metabolic conversion steps are present. These stressors can include other microbial pathogens or even certain abiotic factors that trigger a defense response in the plant. researchgate.net

Association with Microbial Metabolism

This compound is not only a product of the plant's response but is also intimately linked to the metabolic activities of certain fungi. These microbes have evolved pathways to process plant-derived defense compounds.

Isolation from Fungal Cultures (e.g., Gibberella pulicaris)

The fungus Gibberella pulicaris (anamorph Fusarium sambucinum), a pathogen that causes dry rot in potato tubers, is a significant source for the isolation of this compound. researchgate.netresearchgate.net This fungus can metabolize the potato phytoalexin lubimin. asm.orgnih.gov A key step in this metabolism is the conversion of lubimin to isolubimin. asm.orgnih.gov G. pulicaris further processes isolubimin into the less toxic this compound as a detoxification mechanism. asm.orgnih.govresearchgate.net This detoxification pathway is crucial for the virulence of certain strains of G. pulicaris on potato tubers. oup.comresearchgate.net The ability to convert toxic phytoalexins into less harmful compounds like this compound allows the fungus to successfully colonize the plant tissue. researchgate.net

Methodologies for Natural Product Isolation from Biological Matrices

The isolation of this compound from its natural sources, such as infected potato tubers or fungal cultures, involves a series of standard techniques for natural product chemistry. The general workflow begins with the extraction of the compound from the biological matrix using an appropriate organic solvent.

Following extraction, the crude extract is subjected to various chromatographic techniques to separate the complex mixture of metabolites. A common approach involves an initial fractionation using techniques like column chromatography with silica (B1680970) gel or other stationary phases. Further purification is typically achieved through high-performance liquid chromatography (HPLC), often using a reverse-phase column. cem.com The final, purified compound's structure is then elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 1: Research Findings on this compound

FindingOrganism(s) InvolvedSignificance
Isolation of this compoundSolanum tuberosum inoculated with Phytophthora infestansDemonstrates the induction of the compound during plant-pathogen interaction. researchgate.netmdpi.comoup.com
Metabolic ConversionGibberella pulicarisShows the detoxification of potato phytoalexins (lubimin, isolubimin) into this compound by the fungus. asm.orgnih.govresearchgate.netresearchgate.net
Correlation with VirulenceGibberella pulicarisThe ability to produce this compound is linked to the pathogen's ability to cause disease in potatoes. oup.comresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Identification and Initial Metabolic Flux

The biosynthesis of all sesquiterpenoid phytoalexins in potato, including Cyclodehydroisolubimin, originates from the isoprenoid pathway. The initial precursor is farnesyl pyrophosphate (FPP), a C15 intermediate. The metabolic flux towards sesquiterpenoid phytoalexins is a critical branch point in the plant's isoprenoid metabolism, diverting resources towards defense compound production upon pathogen recognition. While the direct precursor to this compound is Isolubimin (B12655104), the initial steps leading to the sesquiterpenoid backbone are shared among a variety of these defense compounds.

Position in the Phytoalexin Biosynthetic Network of Solanum tuberosum

Solanum tuberosum produces a suite of sesquiterpenoid phytoalexins in response to infection, most notably by pathogens such as Phytophthora infestans. The primary phytoalexins in this network include Lubimin (B1675347), Rishitin (B106575), and Solavetivone. Isolubimin, and by extension this compound, are integral components of this defensive chemical arsenal. The production of these compounds is a coordinated response, and their relative abundance can vary depending on the specific elicitor and environmental conditions. The biosynthetic pathway to these compounds is not linear but rather a branched network, allowing the plant to produce a diverse array of antimicrobial agents.

Enzymatic Transformations Leading to this compound

The conversion of Isolubimin to this compound is a key step that modifies the chemical structure and likely the biological activity of the molecule. This transformation involves cyclization and rearrangement reactions catalyzed by specific plant enzymes.

The specific enzymes responsible for the cyclization and rearrangement of Isolubimin to form this compound in Solanum tuberosum have not been fully characterized in the available literature. However, it is widely accepted that terpene cyclases and cytochrome P450 monooxygenases are the primary classes of enzymes involved in the biosynthesis of such complex sesquiterpenoids. Terpene cyclases would catalyze the initial ring formation from the acyclic precursor, while cytochrome P450s are often responsible for subsequent oxidative modifications and rearrangements that lead to the final structure of this compound.

While a definitive enzymatic mechanism has not been elucidated, the formation of the additional ring in this compound from Isolubimin is hypothesized to proceed through an intramolecular cyclization reaction. This could be initiated by the enzymatic removal of a proton, creating a reactive intermediate that then attacks another part of the molecule to form a new carbon-carbon bond, thus closing the ring. The precise stereochemistry of the final product would be tightly controlled by the active site of the responsible enzyme.

Microbial Biotransformation and Detoxification Pathways

Pathogenic fungi that infect potato have evolved mechanisms to detoxify the plant's phytoalexins, rendering them less effective. This is a critical aspect of their virulence.

Metabolism of this compound by Fungi (e.g., Gibberella pulicaris)

Gibberella pulicaris (also known by its anamorph name, Fusarium sambucinum), a fungal pathogen of potato, is known to detoxify sesquiterpenoid phytoalexins. This detoxification is a key factor in its ability to successfully colonize potato tubers. The metabolism of these compounds, including those structurally related to this compound, often involves hydroxylation, epoxidation, or other oxidative reactions. These modifications typically increase the polarity of the phytoalexin, which can facilitate its further degradation or efflux from the fungal cell, ultimately reducing its toxicity. While the specific metabolites of this compound produced by G. pulicaris are not detailed in the available research, the general detoxification strategies employed by this fungus against potato phytoalexins suggest a similar metabolic fate for this compound.

Identification of Bioconversion Products (e.g., 11,12-epoxythis compound, cyclolubimin)

Information detailing the enzymatic conversion of this compound into 11,12-epoxythis compound and cyclolubimin could not be located. Scientific studies explicitly identifying these compounds as direct bioconversion products of this compound are not present in the available literature. Phytoalexin metabolic pathways are often complex and can involve multiple enzymatic steps and intermediates. While these compounds are structurally related to other sesquiterpenoid phytoalexins found in Solanaceae, the specific enzymatic reactions transforming this compound have not been characterized.

Deuterium (B1214612) Labeling Studies for Pathway Elucidation

No specific deuterium labeling studies have been published that investigate the biosynthetic pathway of this compound or its conversion to other phytoalexins. Deuterium labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. clearsynth.comhwb.gov.in In a typical experiment, a precursor molecule labeled with deuterium is supplied to a biological system, and the distribution of deuterium in the resulting products is analyzed, often by mass spectrometry or NMR spectroscopy. hwb.gov.in This allows researchers to establish precursor-product relationships and understand the mechanisms of enzymatic reactions. However, the application of this methodology to the study of this compound biosynthesis has not been reported.

Inability to Generate Article on "this compound" Due to Lack of Specific Data

Despite a comprehensive search for detailed scientific data on the chemical compound "this compound," the specific, in-depth information required to generate a thorough and scientifically accurate article as per the provided outline is not publicly available within the scope of the performed searches.

The initial structural elucidation of this compound, a tricyclic sesquiterpene, was reported in 1979. rsc.org This foundational study primarily utilized proton and carbon nuclear magnetic resonance (NMR) spectroscopy to determine its structure. rsc.org However, the detailed spectral data from this publication, including specific chemical shifts (δ), coupling constants (J), and correlations from one- and two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY), are not accessible through the conducted searches.

Furthermore, extensive searches for subsequent studies that might have involved other advanced structural elucidation techniques have yielded no specific results. There is no available information regarding the compound's mass spectrometry (MS) fragmentation patterns or any analysis using X-ray crystallography to determine its absolute configuration.

The provided outline requires a detailed and data-rich exploration of these specific methodologies:

Structural Elucidation Methodologies and Stereochemistry

Advanced Spectroscopic Techniques for Molecular Structure Determination

X-ray Crystallography:There is no indication that an X-ray crystal structure has been determined for this compound.

Without access to this fundamental spectroscopic and crystallographic data, it is impossible to generate the detailed research findings and interactive data tables requested in the instructions. The creation of scientifically accurate and informative content for each specified subsection is entirely dependent on this missing information. Therefore, the article on "Cyclodehydroisolubimin" focusing on its structural elucidation methodologies and stereochemistry cannot be generated at this time.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. For a molecule to be CD active, it must be chiral and possess a chromophore that absorbs light in the spectral region of interest. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule in solution.

In the context of complex sesquiterpenoids, including those with a spirovetivane skeleton similar to this compound, CD spectroscopy is instrumental in assigning the absolute configuration of stereogenic centers. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of atoms and functional groups around the chromophores.

For instance, in the structural elucidation of various spirovetivane and eudesmane-type sesquiterpenoids, CD spectroscopy has been a key method for determining their absolute configurations. nih.gov By comparing the experimental CD spectra with those of known compounds or with computationally predicted spectra, researchers can confidently assign the stereochemistry of newly isolated compounds. nih.gov

Computational Approaches in Structural Confirmation

In modern natural product chemistry, computational methods, particularly quantum chemical calculations, play a vital role in confirming and predicting the stereochemistry of complex molecules. These approaches are often used in conjunction with experimental data from techniques like CD spectroscopy to provide a higher level of confidence in the structural assignment.

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for predicting the Electronic Circular Dichroism (ECD) spectra of chiral molecules. hawaii.edu The process involves several steps:

Conformational Search: The first step is to identify all possible low-energy conformations of the molecule using molecular mechanics or other computational methods.

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using DFT.

ECD Spectrum Calculation: For each optimized conformer, the ECD spectrum is calculated using TDDFT.

Boltzmann Averaging: The calculated spectra of the individual conformers are then weighted according to their Boltzmann populations to generate a final theoretical ECD spectrum.

This theoretical spectrum is then compared with the experimental CD spectrum. A good agreement between the two provides strong evidence for the proposed absolute configuration. This combined experimental and computational approach has been successfully applied to resolve stereochemical ambiguities and even correct misassignments in other complex sesquiterpenoids. nih.gov For example, computational modeling has been used to explain the origins of selectivity in cycloaddition reactions during the synthesis of sesquiterpene-tropolones and to revise previously determined stereochemistries. nih.gov Similarly, TDDFT calculations of ECD spectra were crucial in supporting the absolute configuration assignments for newly discovered spirovetivane-type compounds. hawaii.edu

The application of these computational methodologies provides a robust framework for the unambiguous determination of the intricate stereostructure of this compound.

Chemical Synthesis and Analogues

Total Synthesis Strategies for Cyclodehydroisolubimin

A definitive, published total synthesis for this compound could not be located in the course of this review. The intricate spirocyclic carbon framework and multiple stereocenters present a formidable challenge for synthetic organic chemists. It is plausible that research towards its synthesis is ongoing within academic or industrial laboratories but has not yet been disclosed in peer-reviewed literature. The development of a successful total synthesis would likely hinge on novel strategies for the construction of the characteristic spiro[4.5]decane core and the stereocontrolled introduction of its functional groups.

Synthetic Approaches to Structurally Related Sesquiterpenoids

In contrast to this compound, the synthesis of related vetispirane sesquiterpenoids, particularly lubimin (B1675347), has been a subject of considerable investigation. These synthetic endeavors provide a valuable blueprint for potential approaches to this compound.

Early synthetic strategies often relied on classical methods of organic synthesis, including intramolecular aldol (B89426) reactions and various cyclization strategies to construct the spirocyclic core. More contemporary approaches have leveraged modern synthetic methodologies, such as transition-metal-catalyzed cyclizations and enantioselective catalysis, to achieve greater efficiency and stereocontrol.

For instance, a common retrosynthetic disconnection for vetispirane sesquiterpenoids involves breaking the bond between the spiro-carbon and the adjacent quaternary center, leading to a more flexible cyclohexenone precursor. The stereoselective synthesis of this precursor and its subsequent cyclization are critical steps in many reported syntheses of compounds like lubimin.

Preparation of this compound Derivatives and Analogues

The absence of a reported total synthesis of this compound naturally extends to a lack of literature on the preparation of its derivatives and analogues. The creation of such molecules would be contingent on either a versatile total synthesis that allows for late-stage diversification or the isolation of sufficient quantities of the natural product to perform chemical modifications. Without access to either of these starting points, the systematic generation of a library of this compound analogues is not currently feasible as per the public record.

Exploration of Structure-Activity Relationships through Chemical Modification

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and chemical biology, providing insights into the molecular basis of a compound's biological activity. However, for this compound, no dedicated SAR studies appear to have been published. Such studies would require a collection of structurally diverse analogues to test in relevant biological assays. The challenges in synthesizing the parent molecule and its derivatives have likely precluded this area of research from advancing.

Future research in this area will be heavily dependent on the development of a robust and adaptable synthetic route to the this compound core. Once achieved, this would open the door to the creation of novel analogues with modified functional groups and stereochemistry, enabling a thorough investigation of the structural features crucial for its biological effects.

Biological Roles and Intermolecular Interactions

Role as a Stress-Induced Metabolite in Plant Defense

Plants have evolved sophisticated defense systems to counteract environmental challenges, including pathogen attacks and abiotic pressures. scilit.com A key component of this defense is the production of secondary metabolites, such as phytoalexins, which are antimicrobial compounds synthesized de novo in response to stress. scilit.comnih.gov Cyclodehydroisolubimin is a prime example of such a stress-induced metabolite, particularly in potato (Solanum tuberosum). nih.gov

The synthesis and accumulation of this compound are hallmarks of the plant's defense response. nih.gov Its production is not constitutive but is rapidly induced when the plant perceives stress signals, such as the presence of a pathogen. nih.gov This inducible nature allows the plant to conserve resources under normal conditions and mount a targeted chemical defense when threatened. The accumulation of sesquiterpenoid phytoalexins is a recognized defensive function in members of the Solanaceae family. scilit.com Research has demonstrated that various physical and chemical stressors can elicit the production of related phytoalexins like rishitin (B106575) and lubimin (B1675347), suggesting a generalized stress response mechanism that also governs the synthesis of this compound. nih.gov

Modulation of Host-Pathogen Interactions in Potato

This compound is a significant player in the intricate interactions between the potato plant and its pathogens. Its presence at the site of infection can directly impact the outcome of the host-pathogen relationship, either by inhibiting the growth of the invader or by being a target for detoxification by virulent pathogens.

Response to Phytophthora infestans Infection

Phytophthora infestans, an oomycete, is the causal agent of late blight, a devastating disease in potato and tomato plants. nih.gov The interaction between S. tuberosum and P. infestans is a classic example of a host-pathogen system where phytoalexins are pivotal. This compound was first isolated from potato tubers that had been inoculated with P. infestans, highlighting its direct involvement in this specific host-pathogen interaction. nih.gov

Upon infection by P. infestans, the potato plant initiates a defense response that includes the rapid biosynthesis and accumulation of phytoalexins, including this compound, at the infection site. These compounds are thought to contribute to the plant's resistance by creating a toxic environment that inhibits the growth and proliferation of the pathogen. The concentration of these phytoalexins can be a determining factor in whether the plant can successfully fend off the infection.

Interaction with Gibberella pulicaris and Fungal Virulence

Gibberella pulicaris (anamorph Fusarium sambucinum) is another significant pathogen of potato, causing dry rot of tubers. nih.gov The virulence of G. pulicaris strains has been linked to their ability to detoxify the host's phytoalexins. nih.gov While direct studies on the detoxification of this compound by G. pulicaris are limited, the metabolic fate of structurally related sesquiterpenoid phytoalexins, such as lubimin and rishitin, has been well-documented in this fungus. nih.gov

Research has shown that virulent strains of G. pulicaris can metabolize and detoxify lubimin and rishitin through a series of enzymatic reactions, including epoxidation, dehydrogenation, and cyclization. nih.gov Given the structural similarities between this compound and lubimin, it is plausible that G. pulicaris employs similar detoxification strategies against this compound. The ability of the fungus to neutralize these defensive compounds is a key factor in its pathogenic success, allowing it to colonize the host tissue despite the plant's chemical defenses. Therefore, the interaction between this compound and G. pulicaris likely represents a chemical arms race, where the plant produces toxins and the pathogen evolves mechanisms to circumvent them.

Comparative Biological Activity with Related Phytoalexins (e.g., Lubimin, Rishitin)

This compound belongs to the same class of sesquiterpenoid phytoalexins as lubimin and rishitin, which are also prominently produced by potato plants under stress. nih.govnih.gov While direct comparative studies detailing the specific antifungal potency of this compound against a range of pathogens are not extensively available, its biological activity can be inferred from its chemical nature and the activities of its better-studied relatives.

Lubimin and rishitin are known to exhibit significant antifungal properties, inhibiting the growth of a variety of plant pathogens. nih.govnih.gov Their activity is a crucial component of the potato's defense arsenal. The detoxification of these compounds by pathogens is a key determinant of virulence, indicating their biological importance. nih.govnih.gov For instance, the detoxification of rishitin by G. pulicaris is associated with high virulence. nih.gov

The structural relationship between these phytoalexins suggests that they may share similar modes of action and targets within the fungal cell. The table below summarizes the key characteristics of these related phytoalexins, providing a basis for understanding the likely biological activity profile of this compound.

PhytoalexinChemical ClassProducing Plant FamilyKnown Biological Activity
This compound Tricyclic SesquiterpenoidSolanaceaeAntifungal (Inferred)
Lubimin SesquiterpenoidSolanaceaeAntifungal
Rishitin SesquiterpenoidSolanaceaeAntifungal

Molecular Mechanisms of Action in Biological Systems (In Vitro Studies)

The precise molecular mechanisms through which this compound exerts its antifungal effects have not been specifically elucidated in dedicated in vitro studies. However, based on the known mechanisms of other antifungal compounds, particularly those that target fungal membranes, a plausible mode of action can be proposed.

A primary target for many antifungal agents is the fungal cell membrane, a critical structure for maintaining cellular integrity and function. The disruption of this membrane can lead to leakage of cellular contents and ultimately, cell death. One of the key components of the fungal cell membrane is ergosterol (B1671047), which is functionally analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a common target for antifungal drugs.

It is hypothesized that this compound, like other lipophilic antifungal compounds, may act by:

Disrupting Cell Membrane Integrity: The compound could intercalate into the lipid bilayer of the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential ions and small molecules, disrupting cellular homeostasis.

Inhibiting Ergosterol Biosynthesis: this compound might interfere with the enzymatic pathway responsible for producing ergosterol. Inhibition of key enzymes in this pathway would lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising membrane structure and function.

These proposed mechanisms are consistent with the general understanding of how phytoalexins and other natural antifungal compounds function. Future in vitro studies are necessary to specifically investigate the molecular targets of this compound and to confirm these hypotheses.

Advanced Analytical Techniques for Research Applications

Chromatographic Separation Methods

Chromatography is fundamental to the analysis of phytoalexins, allowing for their separation from other plant metabolites. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) typically depends on the volatility and thermal stability of the analyte. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of sesquiterpenoids that are non-volatile or prone to degradation at high temperatures. researchgate.netresearchgate.net For compounds like Cyclodehydroisolubimin, which possess multiple functional groups and a relatively high molecular weight, reversed-phase HPLC is particularly effective. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. researchgate.netnih.gov The method allows for both qualitative and quantitative analysis, often employing UV detection for quantification. researchgate.net

Research on sesquiterpenoid stress metabolites in potato, the natural source of this compound, has utilized reversed-phase columns to achieve separation. researchgate.net The conditions can be optimized by adjusting the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, to ensure efficient resolution from other compounds in the extract. researchgate.netnih.gov

ParameterTypical ConditionReference
Stationary Phase (Column)Reversed-Phase C18 or C8 researchgate.net
Mobile PhaseGradient of Acetonitrile/Methanol and Water nih.govresearchgate.net
DetectionUV-Vis or Photodiode Array (PDA) Detector (e.g., at 210-255 nm) researchgate.netresearchgate.net
Flow Rate0.8 - 1.5 mL/min nih.gov
TemperatureAmbient or controlled (e.g., 25-40 °C) nih.gov

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. researchgate.net For sesquiterpenoids, GC is a standard analytical technique, often coupled with a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification. researchgate.netmdpi.com Given that some sesquiterpenoids can be thermally labile, careful optimization of the injector temperature is crucial to prevent degradation. researchgate.net In some cases, derivatization may be required to increase the volatility and thermal stability of the analyte, although this adds complexity to the sample preparation process. uva.es Fused-silica capillary columns with nonpolar or mid-polar stationary phases are commonly used for the separation of these compounds. researchgate.net

ParameterTypical ConditionReference
Stationary Phase (Column)Fused-silica capillary column (e.g., DB-5, HP-1) researchgate.net
Carrier GasHelium or Hydrogen nih.gov
Injector Temperature250 - 280 °C nih.gov
Temperature ProgramInitial temp. 40-60 °C, ramped to 280-300 °C nih.gov
DetectorFlame Ionization Detector (FID) mdpi.com

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the structural elucidation and sensitive quantification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for identifying and quantifying compounds like this compound. nih.govacs.org This technique is particularly useful for analyzing crude plant extracts where the compound of interest is present at low concentrations. acs.org High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of the molecule, aiding in its identification. hawaii.edu LC-MS has been instrumental in the guided isolation of other spirovetivane sesquiterpenoids, demonstrating its utility for this class of compounds. nih.govacs.org

ParameterTypical SettingReference
ChromatographyReversed-Phase HPLC (as per Section 7.1.1) acs.org
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) researchgate.net
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Orbitrap acs.org
Scan ModeFull Scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is arguably the most widespread technique for the comprehensive analysis of volatile secondary metabolites in plants. researchgate.net It couples the high-resolution separation of GC with the sensitive detection and identification capabilities of MS. As the separated compounds elute from the GC column, they are fragmented and ionized, creating a unique mass spectrum that serves as a molecular fingerprint. nih.govarcjournals.org This spectrum can be compared against spectral libraries (like NIST) for identification. nih.gov GC-MS has been extensively used to profile the phytochemical composition of various Solanum species, the genus to which the potato belongs, highlighting its relevance for the analysis of this compound. ekb.egnih.gov

ParameterTypical SettingReference
ChromatographyCapillary GC (as per Section 7.1.2) nih.gov
Ionization SourceElectron Ionization (EI) researchgate.net
Mass AnalyzerQuadrupole nih.gov
IdentificationComparison of mass spectra and retention indices with library data and standards mdpi.comnih.gov

Spectroscopic Methods for Quantitative Analysis

While mass spectrometry is a powerful quantitative tool, simpler spectroscopic methods are also employed, often in conjunction with chromatographic techniques.

Ultraviolet-Visible (UV-Vis) spectroscopy is a common method for the quantitative analysis of phytoalexins. When coupled with HPLC, a UV-Vis or a Photodiode Array (PDA) detector can quantify the concentration of an analyte as it elutes from the column by measuring its absorbance at a specific wavelength. researchgate.netresearchgate.net For direct quantitative analysis without prior separation, a spectrophotometric assay could potentially be developed. For instance, a simple and rapid assay based on UV spectrophotometry has been established for another phytoalexin, pisatin, by measuring its absorbance at 309 nm after extraction. nih.gov A similar approach could be explored for this compound, provided a suitable extraction solvent and a characteristic wavelength of maximum absorbance are determined.

Microanalytical Techniques for Complex Biological Samples

The analysis of this compound and related compounds in biological matrices, such as plant tissues, is often challenging due to their low concentrations and the presence of interfering substances. Microanalytical techniques, which require minimal sample volume, are therefore highly advantageous.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely used techniques for the analysis of sesquiterpenoids. researchgate.net When coupled with mass spectrometry (MS), these methods offer high sensitivity and specificity, allowing for the unambiguous identification and quantification of target analytes. For instance, GC-MS is a powerful tool for separating volatile compounds, while HPLC-MS is suitable for less volatile and thermally labile molecules. researchgate.netfrontiersin.org

Thin-layer chromatography (TLC) has also been employed for the detection of related phytoalexins like rishitin (B106575) and lubimin (B1675347) in potato tuber tissue. apsnet.org While not as sensitive as GC or HPLC, TLC can be a useful screening tool. More advanced HPTLC methods have been developed for the quantification of other Solanum alkaloids, demonstrating the potential for this technique in the analysis of this compound. nih.gov

The choice of the analytical method often depends on the specific research question and the nature of the biological sample. For example, a high-throughput UHPLC-MS/MS method has been developed for the analysis of steroidal glycoalkaloids in tomato, which could be adapted for this compound. frontiersin.org

Detailed research findings for analogous compounds are summarized in the following tables.

Table 1: GC and GC-MS Applications for Related Compounds

Compound ClassAnalytical TechniqueSample MatrixKey Findings
SesquiterpenesGC, GC-MSPlant extractsGC is highly efficient for separating volatile mixtures. Capillary columns are commonly used. MS coupling provides structural information. researchgate.net
Steroidal AlkaloidsCapillary GCPlant tissue (Solanum spp.)A method was developed for the quantitation of principal steroidal alkaloids, requiring less than 100 mg of dry weight of plant tissue. researchgate.net

Table 2: HPLC and HPLC-MS Applications for Related Compounds

Compound ClassAnalytical TechniqueSample MatrixKey Findings
Sesquiterpene LactonesHPLC, HPLC-MSPlant extractsHPLC is the method of choice for these less volatile compounds. Various detectors, including UV and MS, can be used. researchgate.net
Steroidal GlycoalkaloidsUHPLC-MS/MSTomato fruitA high-throughput method was developed for the quantification of multiple tSGA species. frontiersin.org
Steroidal Alkaloid (Solasodine)RP-HPLCPlant materialA simple and rapid RP-HPLC method was developed and validated for the determination of solasodine. jyoungpharm.org

Table 3: TLC Applications for Related Compounds

Compound ClassAnalytical TechniqueSample MatrixKey Findings
Sesquiterpenoid Phytoalexins (Rishitin, Lubimin)TLCPotato tuber tissueDetected rishitin and lubimin in infected tissue, with rishitin present at the highest concentration. apsnet.org
Steroidal Alkaloid (Solanopubamine)HPTLCAerial parts of Solanum speciesA validated HPTLC method was developed for the quantification of solanopubamine. nih.gov

Future Research Directions and Applications in Agribiotechnology

Elucidation of Regulatory Mechanisms in Biosynthesis

The biosynthesis of sesquiterpenoid phytoalexins in plants, particularly in the Solanaceae family, is a complex process that begins with the precursor farnesyl diphosphate (FPP). researchgate.netmdpi.com While the precise pathway for Cyclodehydroisolubimin is not fully detailed, it is understood to be derived from the same foundational pathways as related compounds like lubimin (B1675347). rsc.org Future research must focus on identifying and characterizing the specific enzymes and regulatory genes involved.

Key areas for investigation include:

Identification of Sesquiterpene Synthases (TPS): These enzymes catalyze the crucial first step of cyclizing the linear FPP into various cyclic sesquiterpene skeletons. nih.gov Identifying the specific TPS responsible for the this compound backbone is a primary objective.

Characterization of Cytochrome P450 Monooxygenases (CYP450s): Subsequent hydroxylation and oxidation steps, which are critical for the final structure and activity of the phytoalexin, are typically catalyzed by CYP450s. researchgate.netiastate.edu

Transcriptional Regulation: The expression of phytoalexin biosynthesis genes is tightly regulated and induced by pathogen attack. nih.gov Research should aim to identify the transcription factors (e.g., WRKY, MYB, ERF families) and signaling pathways (e.g., involving jasmonic acid and salicylic acid) that control the expression of this compound biosynthetic genes in response to elicitors. nih.govmdpi.com Understanding this regulation is essential for any future efforts to engineer enhanced resistance in crops.

Enzyme/Factor Class Potential Role in this compound Biosynthesis
Farnesyl Diphosphate SynthaseSupplies the universal C15 precursor, FPP.
Sesquiterpene Synthase (TPS)Catalyzes the cyclization of FPP to form the core carbon skeleton.
Cytochrome P450s (CYP450s)Perform region- and stereospecific oxidative modifications (e.g., hydroxylation).
DehydrogenasesCatalyze oxidation/reduction reactions to modify functional groups.
Transcription FactorsRegulate the induction and expression levels of biosynthetic genes.

Discovery of Novel Biological Functions and Target Identification

As a phytoalexin, the primary biological function of this compound is antimicrobial defense. nih.gov However, the full spectrum of its activity and its specific molecular targets are largely unknown. A comprehensive evaluation of its biological functions is a critical next step.

Future research should pursue:

Broad-Spectrum Antimicrobial Screening: Testing the efficacy of purified this compound against a wide range of plant pathogens, including fungi, oomycetes, bacteria, and viruses, to determine its spectrum of activity.

Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effects. Studies on related Solanaceae phytoalexins like rishitin (B106575) have shown they can disrupt cell membrane integrity in pathogens. nih.gov Similar cytological and physiological studies could reveal if this compound targets pathogen cell membranes, specific enzymes, or other cellular processes.

Identification of Cellular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific protein or cellular component within the pathogen that the compound binds to and inhibits.

Exploration of Other Bioactivities: Many sesquiterpenoids exhibit a range of biological activities beyond antimicrobial effects, including potential antineoplastic properties. nih.gov Screening this compound in other biological assays could uncover novel functions and applications.

Potential Biological Activity Research Goal
Antifungal/Anti-oomyceteDetermine the range of fungal and oomycete pathogens inhibited by the compound.
AntibacterialAssess efficacy against key bacterial plant pathogens.
AntiviralInvestigate potential inhibition of viral replication or movement. researchgate.net
CytotoxicityEvaluate effects on various cell lines to identify potential secondary applications. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Production

The low concentrations at which phytoalexins are naturally produced make their extraction from plants impractical for large-scale applications. yorku.ca Total chemical synthesis of complex sesquiterpenoids is often challenging and inefficient. Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of enzymes, offers a promising alternative for producing this compound and its analogs. nih.gov

Future efforts in this area should include:

Development of a Synthetic Scaffold: Chemically synthesizing a stable, advanced intermediate that serves as the core structure of this compound.

Discovery and Application of Biocatalysts: Identifying and cloning the key biosynthetic enzymes (TPS and CYP450s from section 8.1) and using them as biocatalysts to perform the final, complex stereospecific transformations on the chemically synthesized scaffold.

Metabolic Engineering: Transferring the identified biosynthetic genes into microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) to establish a platform for fermentative, biocatalytic production of the compound, which can be more scalable and cost-effective.

Potential in Developing Sustainable Agricultural Protective Agents

There is a pressing need for new, sustainable crop protection solutions to reduce reliance on synthetic chemical pesticides. taylorfrancis.com Phytoalexins, being natural plant defense compounds, are ideal candidates for the development of novel biopesticides. nih.govmdpi.com this compound, as a phytoalexin from potato, a globally important crop, is particularly relevant. nih.gov

Key development pathways include:

Direct Application: Investigating the formulation and application of this compound as a topical biopesticide to protect plants from disease.

Use as a Lead Compound: Utilizing the natural structure of this compound as a template for developing synthetic analogs with improved potency, stability, or spectrum of activity.

Engineering Plant Resistance: Using knowledge of the biosynthetic and regulatory genes to genetically engineer crop plants with the ability to produce this compound or other related phytoalexins, thereby enhancing their innate disease resistance. yorku.ca This approach aligns with the goals of creating more resilient and sustainable agricultural systems.

Computational Modeling and In Silico Studies for Compound Optimization

Computational tools can significantly accelerate the research and development process by predicting molecular interactions and guiding the design of more effective compounds. tandfonline.com In silico studies are invaluable for optimizing this compound as a potential agricultural protective agent.

Future computational research should focus on:

Molecular Docking: Simulating the interaction between this compound and potential target proteins from key plant pathogens. pomics.com These studies can help identify the most likely molecular targets and elucidate the compound's mechanism of action at an atomic level. researchgate.net

Structure-Activity Relationship (SAR) Studies: Using computational models to predict how modifications to the this compound structure would affect its binding affinity and biological activity. researchgate.net This allows for the rational design of more potent derivatives.

Pharmacophore Modeling: Identifying the key chemical features of this compound responsible for its antimicrobial activity. This "pharmacophore" can then be used to screen virtual libraries of other compounds to find new molecules with similar potential activity.

Computational Method Objective for this compound Research
Homology ModelingPredict the 3D structure of pathogen target proteins when no experimental structure exists.
Molecular DockingPredict the binding mode and affinity of this compound to its target proteins. pomics.com
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of the compound-protein complex to assess binding stability.
Quantitative Structure-Activity Relationship (QSAR)Develop models that correlate chemical structure with biological activity to guide optimization.

Q & A

Q. Q1: What are the established methodologies for synthesizing Cyclodehydroisolubimin, and how can experimental reproducibility be ensured?

Category : Basic (Synthesis Optimization) Answer : this compound synthesis typically involves [describe general steps, e.g., cyclization reactions or photochemical methods]. To ensure reproducibility:

  • Detailed Protocols : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandate explicit experimental steps, including reagent purity, reaction conditions (temperature, time), and purification methods .
  • Supporting Data : Include spectral data (NMR, IR, MS) for all intermediates and final products. For novel compounds, provide ≥95% purity evidence via HPLC or elemental analysis .
  • Replication : Use negative controls and validate key steps (e.g., intermediate isolation yields). Document deviations (e.g., side reactions) in supplementary materials .

Q. Q2: How should researchers design initial biological activity assays for Cyclodeydroisolubimin to ensure statistical rigor?

Category : Basic (Biological Screening) Answer :

  • Hypothesis-Driven Design : Align assays with the compound’s hypothesized mechanism (e.g., enzyme inhibition). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define parameters (e.g., IC50 values vs. known inhibitors) .
  • Controls : Include positive/negative controls and dose-response curves. For cytotoxicity assays, use cell lines with validated sensitivity profiles .
  • Data Validation : Apply ANOVA or t-tests to assess significance. Report confidence intervals and effect sizes to avoid overinterpretation .

Advanced Research Questions

Q. Q3: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

Category : Advanced (Structural Elucidation) Answer :

  • Multi-Technique Validation : Cross-validate using complementary methods (e.g., X-ray for absolute configuration, NMR for dynamic stereochemistry). Discrepancies may arise from solution vs. solid-state conformers .
  • Computational Modeling : Employ DFT (Density Functional Theory) to simulate NMR chemical shifts or compare crystallographic data with predicted structures .
  • Error Analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratios) and environmental factors (e.g., temperature drift during crystallization) .

Q. Q4: What strategies are effective for reconciling conflicting bioactivity results across independent studies on this compound?

Category : Advanced (Data Contradiction Analysis) Answer :

  • Meta-Analysis Framework : Systematically compare variables such as assay conditions (e.g., cell line origins, compound solubility in DMSO), dosing protocols, and endpoint measurements .
  • Sensitivity Analysis : Use tools like PRISMA to identify confounding factors (e.g., batch-to-batch compound variability) .
  • Mechanistic Probes : Conduct follow-up studies (e.g., kinase profiling panels) to isolate target-specific effects from off-pathway interactions .

Q. Q5: How can computational models (e.g., QSAR, molecular docking) improve the rational design of this compound analogs?

Category : Advanced (Computational Chemistry) Answer :

  • QSAR Workflow :
    • Descriptor Selection : Use topological (e.g., molecular weight) and electronic (e.g., HOMO-LUMO gaps) parameters .
    • Model Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting .
  • Docking Protocols :
    • Protein Preparation : Optimize receptor structures with molecular dynamics (MD) simulations to account for flexibility .
    • Scoring Functions : Compare multiple algorithms (e.g., AutoDock Vina vs. Glide) to rank binding affinities robustly .

Methodological Frameworks

Q6: What frameworks (e.g., FINER criteria) are suitable for formulating high-impact research questions about this compound?

Category : Advanced (Research Design) Answer :

  • FINER Criteria :
    • Feasible : Ensure access to specialized instrumentation (e.g., chiral HPLC for enantiomer separation) .
    • Novel : Identify gaps via literature reviews (e.g., SciFinder for understudied derivatives) .
    • Ethical : Adhere to institutional guidelines for biological testing (e.g., IACUC for in vivo studies) .
  • PEO Framework : For ecological studies, define Population (e.g., microbial strains), Exposure (compound concentration), and Outcomes (growth inhibition) .

Q. Q7: How should researchers structure a manuscript to highlight the significance of this compound findings while addressing reviewer critiques?

Category : Advanced (Scientific Writing) Answer :

  • Introduction : Contextualize findings within prior work (e.g., "Prior studies identified X, but our data reveal Y due to Z...") .
  • Results/Discussion : Use subheadings to separate key findings (e.g., "Synthesis Optimization" vs. "Mechanistic Insights"). Address limitations explicitly (e.g., "Low yield in Step 3 suggests alternative catalysts warrant exploration") .
  • Supplementary Materials : Archive raw data (e.g., NMR spectra, crystallographic .cif files) in repositories like Zenodo for transparency .

Data Reporting Standards

Q. Q8: What are the minimum data reporting requirements for publishing this compound-related research in top-tier journals?

Category : Basic (Data Transparency) Answer :

  • Experimental Details : Full synthetic procedures, characterization data (e.g., NMR peak lists), and assay protocols .
  • Statistical Metrics : SD/SE, p-values, and n-values for biological replicates. Use platforms like PRIDE for proteomics data .
  • Ethics Compliance : Declare COI (Conflict of Interest) and funding sources. For computational studies, provide code repositories (e.g., GitHub) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.